3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride
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Overview
Description
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. These methods provide quick and multigram access to the target derivatives starting from commercially available and inexpensive reagents .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds .
Scientific Research Applications
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound binds to these kinases, blocking their activity and disrupting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: A closely related compound with similar structural features and biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with diverse pharmacological activities.
Uniqueness
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is unique due to its specific ethoxymethyl substitution, which can enhance its solubility, bioavailability, and interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C8H16Cl2N4O |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
3-(ethoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8;;/h9H,2-6H2,1H3;2*1H |
InChI Key |
NSFCYXMKTWUQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C2N1CCNC2.Cl.Cl |
Origin of Product |
United States |
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